4-Methyl-3-phenyl-2,5-oxazolidinedione
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Overview
Description
4-Methyl-3-phenyl-2,5-oxazolidinedione is a heterocyclic organic compound with the molecular formula C10H9NO3 It is a derivative of oxazolidinedione, characterized by a five-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-phenyl-2,5-oxazolidinedione typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amino acid derivative with phosgene or triphosgene in the presence of a base. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at elevated temperatures (around 50°C) under nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-phenyl-2,5-oxazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazolidinones, while reduction can produce amine derivatives.
Scientific Research Applications
4-Methyl-3-phenyl-2,5-oxazolidinedione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-phenyl-2,5-oxazolidinedione involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating neurotransmitter activity or inhibiting specific enzymes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,5-Oxazolidinedione: A simpler analog with similar structural features.
5,5-Dimethyl-2,4-oxazolidinedione: Another derivative with different substituents on the ring.
3-Methyl-2-oxazolidinone: A related compound with a different substitution pattern.
Uniqueness
4-Methyl-3-phenyl-2,5-oxazolidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science.
Properties
CAS No. |
20241-60-5 |
---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-methyl-3-phenyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H9NO3/c1-7-9(12)14-10(13)11(7)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
PVEAMMNNPCPQPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(=O)N1C2=CC=CC=C2 |
Origin of Product |
United States |
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